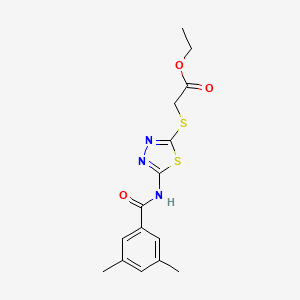

Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a 1,3,4-thiadiazole derivative characterized by a 3,5-dimethylbenzamido substituent at the 5-position of the thiadiazole ring and an ethyl thioacetate group at the 2-position. The compound’s structure combines a lipophilic dimethylbenzamido moiety with a thioether-linked ester, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

ethyl 2-[[5-[(3,5-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-4-21-12(19)8-22-15-18-17-14(23-15)16-13(20)11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCOEEYWPQGBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of a suitable thioamide with hydrazine derivatives under acidic conditions to form the thiadiazole core. The subsequent steps involve the introduction of the ethyl ester group and the dimethylbenzamido substituent through esterification and amidation reactions, respectively. The reaction conditions often require the use of organic solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles like amines or alcohols, organic solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Mechanism and Efficacy

1,3,4-thiadiazole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds with this structure exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of human cancer cells such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers .

Case Studies

- El-Naggar et al. (2011) reported that several thiadiazole derivatives demonstrated significant inhibition of Ehrlich's Ascites Carcinoma cells in vivo, suggesting their potential as effective anticancer agents .

- Polkam et al. (2015) synthesized 5-(2,5-dimethoxyphenyl)-2-substituted-1,3,4-thiadiazole and found promising results against HT-29 colon cancer and MDA-MB-23 breast cancer cell lines, with some compounds showing up to 68.28% inhibition .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Compound 21 | SK-MEL-2 | 4.27 | |

| Compound 36 | HT-29 | 12.57 ± 0.6 | |

| Compound from Polkam et al. | HT-29 | 68.28% inhibition |

Antimicrobial Properties

Beyond anticancer effects, 1,3,4-thiadiazole derivatives have demonstrated notable antimicrobial activities against various pathogens. The structural diversity of these compounds allows for modifications that enhance their efficacy against bacteria and fungi.

Research Findings

Studies have highlighted the antimicrobial potential of thiadiazole derivatives against a range of microorganisms:

- Özyazıcı et al. (2021) synthesized new derivatives and evaluated their antimicrobial activity against different bacterial strains .

- The compounds exhibited varying degrees of effectiveness, indicating the importance of structural modifications on antimicrobial potency .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microorganism Tested | Activity Level | Reference |

|---|---|---|---|

| Compound A | E. coli | Moderate | |

| Compound B | S. aureus | High |

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, thiadiazole derivatives are being investigated for a range of other pharmacological activities including:

- Anti-inflammatory : Compounds have shown potential in reducing inflammation markers.

- Antioxidant : Some derivatives exhibit scavenging activity against free radicals.

- Antitubercular : Research indicates efficacy against Mycobacterium tuberculosis .

Table 3: Summary of Pharmacological Activities

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in microbial metabolism, while its anticancer properties may result from its interaction with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate and its analogs:

Key Observations:

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., chloro in 5j and 4l) correlate with higher melting points compared to methyl-substituted analogs. For example, 4l (178–180°C) has a significantly higher melting point than 5j (138–140°C), likely due to its rigid pyran ring and chloro substituent .

- The target compound’s 3,5-dimethylbenzamido group may lower its melting point relative to chloro analogs due to reduced polarity and weaker intermolecular forces.

Synthetic Yields :

- Functional Group Implications: Amide vs. Amine: The target compound’s amide group (vs. Ester Stability: The ethyl thioacetate group may confer higher hydrolytic lability compared to acetamide derivatives (e.g., 5j), affecting pharmacokinetic profiles .

Antifungal Potential:

- highlights thiadiazole derivatives with antifungal activity via ergosterol biosynthesis inhibition. The target compound’s 3,5-dimethylbenzamido group, being lipophilic, could enhance membrane penetration but may reduce polarity required for enzyme binding compared to electron-withdrawing substituents (e.g., chloro in 4l) .

- Ergosterol Inhibition : Methyl groups on the benzamido moiety might sterically hinder interactions with fungal cytochrome P450 enzymes, a common target for azole antifungals, compared to smaller substituents like methoxy or halogens .

Antibacterial Activity:

- Compounds with chloro or fluorobenzylthio groups (e.g., 5j, 5e ) may exhibit broader-spectrum activity due to increased electrophilicity, whereas the target compound’s dimethylbenzamido group could limit reactivity against bacterial targets.

Biological Activity

Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a member of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds comprising sulfur and nitrogen atoms, which have been extensively studied for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological assays, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a thiadiazole ring that is substituted with a benzamide moiety, which is crucial for its biological activity.

The biological activity of thiadiazole derivatives often involves the inhibition of specific enzymes or pathways. For this compound:

- Target Enzymes : Similar compounds have been reported to inhibit urease enzymes from pathogens like Helicobacter pylori, which is implicated in gastrointestinal diseases.

- Biochemical Pathway : Inhibition of urease disrupts the urea cycle, leading to reduced ammonia production and potentially inhibiting bacterial growth.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacteria and fungi. For example:

- Study Findings : A series of thiadiazole compounds demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anticancer Activity

Thiadiazoles have been investigated for their anticancer potential:

- Case Study : In vitro studies showed that certain thiadiazole derivatives inhibited cancer cell proliferation in breast and colon cancer cell lines. For instance, one study reported an IC50 value of 25 µM for a related compound against breast cancer cells .

Anti-inflammatory Activity

Thiadiazole derivatives also possess anti-inflammatory properties:

- Research Evidence : Compounds similar to this compound have been shown to reduce inflammation markers in animal models of arthritis .

Comparative Analysis with Other Compounds

| Compound Name | Biological Activity | IC50/Effectiveness |

|---|---|---|

| This compound | Antibacterial | MIC: 10-50 µg/mL |

| Thiadiazole Derivative A | Anticancer | IC50: 25 µM (breast cancer) |

| Thiadiazole Derivative B | Anti-inflammatory | Significant reduction in inflammation markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.